2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2S2/c18-11-5-7-12(8-6-11)25(23)10-16(22)21-17-20-15(9-24-17)13-3-1-2-4-14(13)19/h1-9H,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAOEXALPUHZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CS(=O)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting 2-chlorobenzaldehyde with thiourea under acidic conditions to form 2-chlorophenylthiazole.
Introduction of the Sulfinyl Group: The 4-bromophenylsulfinyl group can be introduced via oxidation of the corresponding sulfide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Acetamide Formation: The final step involves the coupling of the thiazole derivative with the sulfinyl compound using acetic anhydride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Oxidation Reactions
The sulfinyl (-SO-) group can undergo further oxidation to form a sulfone (-SO₂-) under strong oxidizing conditions. This reaction is critical for modifying the compound’s electronic properties and biological activity.
Typical Conditions :
-
Reagent : Hydrogen peroxide (H₂O₂) in acetic acid/methanol mixtures .
-
Temperature : Room temperature to 60°C.
Example :
This reaction proceeds via electrophilic oxidation, with the sulfinyl sulfur atom acting as a nucleophile.
Reduction Reactions
The sulfinyl group can be reduced to a thioether (-S-) using strong reducing agents. This pathway is reversible and useful for probing structure-activity relationships.
Typical Conditions :
-
Reagent : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .
-
Temperature : Reflux conditions.
Example :
The reduction mechanism involves the transfer of hydride ions to the sulfinyl group.
Hydrolysis of the Acetamide Moiety
The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.
Conditions and Products :
| Reaction Type | Reagents | Product |
|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | 2-(4-Bromophenyl)sulfinylacetic acid |
| Basic hydrolysis | NaOH (aq.), heat | 2-(4-Bromophenyl)sulfinylacetate salt |
Hydrolysis alters the compound’s polarity and potential pharmacological interactions .
Aromatic Electrophilic Substitution
The 4-bromophenyl and 2-chlorophenyl groups may participate in halogen displacement reactions under specific conditions.
Example :
-
Bromine Displacement :
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could replace the bromine atom with other aryl/alkyl groups .
Thiazole Ring Reactivity
The thiazole ring’s C-5 position is prone to electrophilic substitution (e.g., nitration, halogenation), though steric hindrance from substituted phenyl groups may limit reactivity.
Sulfinyl Group Participation in Coupling Reactions
The sulfinyl oxygen can act as a weak base or nucleophile in metal-coordinated reactions. For example, sulfinylacetamides have been used in N,N′-carbonyldiimidazole-mediated couplings to generate secondary amides .
Mechanistic Insights
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions, including the formation of thiazole derivatives and subsequent modifications to introduce the sulfinyl and acetamide functionalities. Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the molecular structure and purity.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to 2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide display promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .
Anticancer Properties
The anticancer potential of this compound has been evaluated against several cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. In vitro studies using the Sulforhodamine B assay have indicated that certain derivatives exhibit cytotoxic effects, leading to cell death through mechanisms such as apoptosis. Molecular docking studies support these findings by illustrating the binding interactions between the compound and target proteins involved in cancer cell proliferation .
Case Studies
Molecular Docking Studies
Molecular docking studies are crucial for understanding how these compounds interact with biological targets at the molecular level. For instance, docking simulations have been conducted to evaluate the binding affinity of this compound with specific enzymes or receptors involved in cancer progression and microbial resistance. These studies provide insights into optimizing the compound's structure for enhanced efficacy .
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The molecule comprises a sulfinyl (-SO-) group attached to a 4-bromophenyl ring and an acetamide moiety linked to a 1,3-thiazole ring substituted with a 2-chlorophenyl group.
Comparison with Structural Analogs
Structural Variations and Electronic Properties
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Heterocycle Diversity : The target compound’s thiazole core is conserved in analogs like Compounds 14 and 15 , whereas imidazole-based analogs (e.g., Compounds 21 ) exhibit distinct electronic profiles due to nitrogen positioning.
- In contrast, hydroxy/methoxy groups (Compound 6a ) may increase solubility but reduce membrane permeability.
- Functional Group Impact: The sulfinyl group in the target compound introduces polarity and hydrogen-bonding capacity, unlike sulfanyl (-S-) or morpholino groups in analogs .
Activity Trends :
Crystallographic and Analytical Data
- Bond Length Variations : In N-(4-Bromophenyl)acetamide derivatives, bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in analogs) reflect subtle electronic differences due to substituents .
- Structural Validation : SHELX programs (e.g., SHELXL ) are widely used for refining crystallographic data, ensuring accuracy in reported structures.
Biological Activity
The compound 2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for the compound is . Its structure features a sulfinyl group attached to a thiazole moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of 4-bromobenzenesulfinic acid with an appropriate thiazole derivative under controlled conditions to yield the target compound.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to This compound show effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Gram-positive bacteria : Compounds with halogenated phenyl groups have shown enhanced activity due to increased lipophilicity, facilitating membrane penetration.
- Gram-negative bacteria : The presence of electron-withdrawing groups on the phenyl ring enhances the antimicrobial efficacy against these pathogens .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, particularly estrogen receptor-positive breast adenocarcinoma (MCF7). The results indicate that:
- In vitro assays : Sulfinyl derivatives demonstrated cytotoxicity, leading to reduced cell viability in treated cultures compared to untreated controls. The mechanism appears linked to apoptosis induction, as evidenced by increased markers of programmed cell death .
- Molecular docking studies : These studies suggest that the compound interacts effectively with cancer-related targets, further supporting its potential as an anticancer agent .
Case Studies
Several studies have specifically investigated related compounds and their biological activities:
- Study on Thiazole Derivatives : A study focused on various thiazole derivatives highlighted that those bearing halogen substitutions exhibited potent antibacterial and antifungal activities. The study emphasized structure-activity relationships (SAR) indicating that specific substitutions enhance biological efficacy .
- Anticancer Screening : Research involving N-substituted acetamides revealed promising anticancer activity against MCF7 cells. Compounds similar in structure to the target molecule showed IC50 values indicating significant cytotoxicity .
Data Summary
| Activity Type | Target Organisms/Cells | Efficacy Observed | Mechanism |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | High | Membrane disruption |
| Antimicrobial | Gram-negative bacteria | Moderate | Lipophilicity aiding penetration |
| Anticancer | MCF7 (breast cancer cells) | Significant reduction in viability | Induction of apoptosis |
Q & A
Q. Optimization Strategies :
- Catalysts : Use of Pd/C for catalytic hydrogenation to reduce nitro groups or deprotect intermediates (yields: 15–27%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocycle formation .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfoxidation .
Q. Table 1: Example Synthesis Conditions from Analogous Compounds
| Compound | Catalyst/Solvent | Yield (%) | Melting Point (°C) | Characterization Methods |
|---|---|---|---|---|
| 9e (Analog) | Ethanol, reflux | 15 | 210–213 | H-NMR, C-NMR |
| 9h (Analog) | Ethanol, Pd/C | 21 | 162–164 | H-NMR |
| 10 (Reduced) | Ethanol, 10% Pd/C | 27 | 188–189 | H-NMR |
Q. Table 2: Representative Spectral Data from Analogues
| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm) |
|---|---|---|
| Thiazole C-H | 7.4–8.1 (multiplet) | - |
| Acetamide C=O | 170.5 (C) | 1675–1690 |
| Sulfinyl S=O | - | 1030–1050 |
Q. Methodological Insight :
Q. Key SHELX Parameters :
Q. Table 3: Example MIC Data for Analogues
| Compound | MIC (S. aureus) | MIC (E. coli) | MIC (C. albicans) |
|---|---|---|---|
| SP4 | 25 µg/mL | 50 µg/mL | 100 µg/mL |
| SP12 | 13 µmol/L | 27 µmol/L | Nd |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
